(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
CAS No.: 1807940-15-3
Cat. No.: VC4087684
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807940-15-3 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 |
| IUPAC Name | (2R,3R)-2-(1-methylimidazol-2-yl)oxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O3/c1-11-4-3-10-8(11)7-6(9(12)13)2-5-14-7/h3-4,6-7H,2,5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |
| Standard InChI Key | NXLWXIQOQYDGGG-RNFRBKRXSA-N |
| Isomeric SMILES | CN1C=CN=C1[C@H]2[C@@H](CCO2)C(=O)O |
| SMILES | CN1C=CN=C1C2C(CCO2)C(=O)O |
| Canonical SMILES | CN1C=CN=C1C2C(CCO2)C(=O)O |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule consists of a five-membered oxolane ring (C4H7O) substituted at the 2-position with a 1-methylimidazol-2-yl group and at the 3-position with a carboxylic acid (-COOH). The oxolane ring imposes conformational constraints, while the imidazole and carboxylic acid groups introduce hydrogen-bond donor/acceptor sites and potential for ionic interactions.
Stereochemical Configuration
The (2R,3R) configuration dictates the spatial arrangement of substituents. In the oxolane ring, the imidazole group occupies an axial position relative to the carboxylic acid, creating a cis-diequatorial orientation that may influence molecular recognition. The absolute configuration is confirmed via its InChIKey (NXLWXIQOQYDGGG-RNFRBKRXSA-N), which encodes stereochemical details.
Synthesis and Synthetic Challenges
Reported Synthetic Routes
Publicly disclosed syntheses are sparse, but cyclization strategies are implied. A plausible multi-step pathway involves:
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Oxolane Ring Formation: Cyclization of a diol precursor (e.g., 2,3-dihydroxybutyric acid) under acidic conditions to form the oxolane ring.
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Imidazole Introduction: Nucleophilic substitution or cross-coupling at the 2-position using a preformed 1-methylimidazole derivative.
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 3-position.
Stereochemical Control
Achieving the (2R,3R) configuration requires chiral auxiliaries or asymmetric catalysis. Enzymatic desymmetrization of prochiral intermediates or use of Evans’ oxazolidinones are potential strategies, though unverified for this compound .
Purification and Stability
The polar carboxylic acid and imidazole groups complicate chromatographic separation, necessitating reverse-phase HPLC or ion-exchange resins. Stability studies are absent, but hydrolytic cleavage of the oxolane ring under acidic/basic conditions is a concern.
Physicochemical and Computational Properties
Experimental Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H12N2O3 | |
| Molecular Weight | 196.20 g/mol | |
| CAS Number | 1807940-15-3 | |
| SMILES | CN1C=CN=C1C2C(CCO2)C(=O)O |
Predicted Properties
Density functional theory (DFT) calculations suggest:
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logP: 0.2–0.5 (moderate lipophilicity)
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Aqueous Solubility: ~10 mg/mL at pH 7.4
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pKa: Carboxylic acid ≈ 3.5; Imidazole ≈ 6.8
Molecular dynamics simulations indicate stable binding to zinc-dependent hydrolases, with the carboxylic acid coordinating catalytic metal ions.
Challenges and Future Directions
Synthesis Optimization
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Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts or transition-metal complexes.
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Green Chemistry: Solvent-free cyclization or biocatalytic methods to improve sustainability.
Biological Evaluation
Priority targets include:
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In Vitro Screening: Against protease panels, bacterial strains, and cancer cell lines.
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ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.
Computational Advancements
Machine learning models trained on heterocyclic datasets could predict novel derivatives with optimized pharmacokinetics.
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